molecular formula C42H29N3O B15165051 4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol CAS No. 199297-09-1

4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol

Cat. No.: B15165051
CAS No.: 199297-09-1
M. Wt: 591.7 g/mol
InChI Key: NOQZIHMYFJXSBI-UHFFFAOYSA-N
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Description

4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a phenol group attached to a bis-carbazole structure, making it an interesting subject for research in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol typically involves the following steps:

    Formation of Carbazole Derivatives: Carbazole is reacted with appropriate halogenated benzene derivatives under inert conditions to form bis-carbazole intermediates.

    Coupling Reaction: The bis-carbazole intermediates are then coupled with phenol derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid and halogens are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in organic electronics, materials science, biological research, and medicinal chemistry. Its unique structural properties and ability to undergo various chemical reactions make it a valuable subject for scientific investigation and industrial applications.

Properties

CAS No.

199297-09-1

Molecular Formula

C42H29N3O

Molecular Weight

591.7 g/mol

IUPAC Name

4-(4-carbazol-9-yl-N-(4-carbazol-9-ylphenyl)anilino)phenol

InChI

InChI=1S/C42H29N3O/c46-34-27-25-31(26-28-34)43(29-17-21-32(22-18-29)44-39-13-5-1-9-35(39)36-10-2-6-14-40(36)44)30-19-23-33(24-20-30)45-41-15-7-3-11-37(41)38-12-4-8-16-42(38)45/h1-28,46H

InChI Key

NOQZIHMYFJXSBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)O

Origin of Product

United States

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